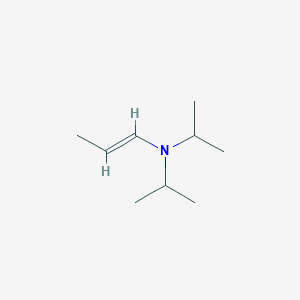
3-(p-Acetamidophenoxy)-1-methyl-1,2-propanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(p-Acetamidophenoxy)-1-methyl-1,2-propanediol is an organic compound characterized by the presence of an acetamidophenoxy group attached to a propanediol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Acetamidophenoxy)-1-methyl-1,2-propanediol typically involves the Williamson ether synthesis. This method uses p-acetamidophenol and 1-methyl-1,2-propanediol as starting materials. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the ether bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Parameters such as reaction time, temperature, and reactant ratios are carefully controlled. For example, an optimal reaction time of 16 hours, a temperature of 170°C, and a reactant ratio of 1:5 have been reported to yield high purity products .
化学反应分析
Types of Reactions
3-(p-Acetamidophenoxy)-1-methyl-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium methoxide (NaOCH₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(p-Acetamidophenoxy)-1-methyl-1,2-propanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including antibacterial activity.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 3-(p-Acetamidophenoxy)-1-methyl-1,2-propanediol involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects .
相似化合物的比较
Similar Compounds
Tetrakis [(p-acetamidophenoxy) methyl] methane: A compound with multiple acetamidophenoxy groups attached to a central methane core.
Hexa-p-acetamidophenoxycyclotriphosphazene: A cyclophosphazene derivative with acetamidophenoxy groups.
Uniqueness
3-(p-Acetamidophenoxy)-1-methyl-1,2-propanediol is unique due to its specific structure, which combines the properties of acetamidophenoxy and propanediol
属性
CAS 编号 |
63905-27-1 |
|---|---|
分子式 |
C12H17NO4 |
分子量 |
239.27 g/mol |
IUPAC 名称 |
N-[4-(2,3-dihydroxybutoxy)phenyl]acetamide |
InChI |
InChI=1S/C12H17NO4/c1-8(14)12(16)7-17-11-5-3-10(4-6-11)13-9(2)15/h3-6,8,12,14,16H,7H2,1-2H3,(H,13,15) |
InChI 键 |
OBNUTEJYDRDZQQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(COC1=CC=C(C=C1)NC(=O)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


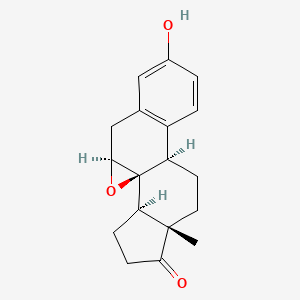
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-octan-2-ylazanium chloride](/img/structure/B13795917.png)
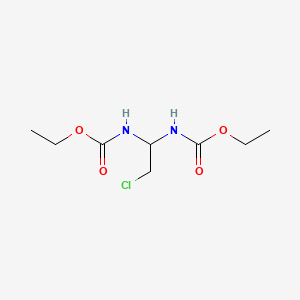
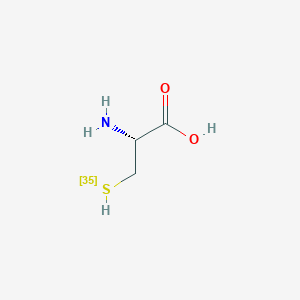
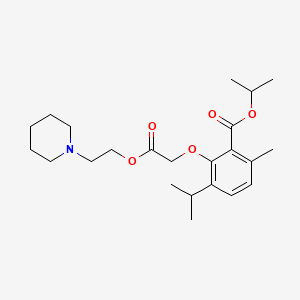
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(3-nitrophenyl)-](/img/structure/B13795935.png)

![2-[(Pentachlorophenyl)amino]benzoic acid](/img/structure/B13795962.png)

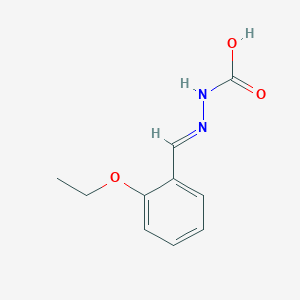
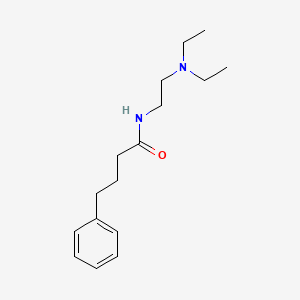

![2-[Chloro(4-methoxyphenyl)methylene]pentanal](/img/structure/B13795996.png)
